Welcome to the BenchChem Online Store!
molecular formula C12H9B B1265734 5-Bromoacenaphthene CAS No. 2051-98-1

5-Bromoacenaphthene

Cat. No. B1265734
M. Wt: 233.1 g/mol
InChI Key: QALKJGMGKYKMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09273002B2

Procedure details

To 25.4 g (107.3 mmol) of 5-bromoacenaphthene and 500 mL of dehydrated benzene, 29.2 g (128.7 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) was added, and the mixture was stirred for 6 hours under heat refluxing. Furthermore, 6.0 g (26.4 mmol) of DDQ was added to the reaction mixture, and the mixture was stirred for 4 hours by heating. After allowing the resultant mixture to stand for cooling, a precipitate was filtered off and washed with chloroform. Filtrates were combined and washed with a 10% sodium hydroxide aqueous solution and water. After liquid separation, an organic phase was dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was dried under reduced pressure to obtain 13.0 g (yield: 51.6%) of 5-bromoacenaphthylene as a brown solid.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:12]2[C:13]3[C:5]([CH2:6][CH2:7][C:8]=3[CH:9]=[CH:10][CH:11]=2)=[CH:4][CH:3]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1C=CC=CC=1>[Br:1][C:2]1[C:12]2[C:13]3[C:5]([CH:6]=[CH:7][C:8]=3[CH:9]=[CH:10][CH:11]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
BrC1=CC=C2CCC=3C=CC=C1C32
Name
Quantity
29.2 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
FILTRATION
Type
FILTRATION
Details
a precipitate was filtered off
WASH
Type
WASH
Details
washed with chloroform
WASH
Type
WASH
Details
washed with a 10% sodium hydroxide aqueous solution and water
CUSTOM
Type
CUSTOM
Details
After liquid separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an organic phase was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC=C2C=CC=3C=CC=C1C32
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 51.6%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.